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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260 Get Quote

A Technical Guide to 3-(2-Formylphenyl)benzoic
Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 3-(2-formylphenyl)benzoic acid. It details its significance as a key building block

in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties
3-(2-Formylphenyl)benzoic acid is a biphenyl derivative containing both a carboxylic acid and

an aldehyde functional group. These reactive handles make it a versatile intermediate for

organic synthesis. Its identity and core properties are summarized below.
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Property Value Source(s)

IUPAC Name 3-(2-formylphenyl)benzoic acid [1]

Synonym(s)
2'-Formyl-biphenyl-3-

carboxylic acid
[2]

CAS Number 205871-52-9 [2][3]

Molecular Formula C₁₄H₁₀O₃ [2][3]

Molecular Weight 226.2 g/mol [3]

Purity ≥98% [3]

Storage Room temperature [3]

Computed Identifiers:

Identifier Value

InChI

InChI=1S/C14H10O3/c15-9-12-4-1-2-7-

13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,

(H,16,17)

InChIKey NWVOXGWJNSOFTE-UHFFFAOYSA-N

SMILES
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)

O

Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(2-
formylphenyl)benzoic acid are not readily available in the public domain. However, based on

its structure, the following characteristic signals would be expected:

¹H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), an aldehyde proton (singlet, ~9.5-10.5

ppm), and a carboxylic acid proton (broad singlet, >10 ppm).
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¹³C NMR: Aromatic carbons (~120-140 ppm), an aldehyde carbonyl carbon (~190 ppm), and

a carboxylic acid carbonyl carbon (~165-175 ppm).

IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O

stretch from the carboxylic acid (~1700 cm⁻¹), a C=O stretch from the aldehyde (~1690

cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[4][5][6]

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 226.2.

Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 3-(2-formylphenyl)benzoic acid is not

published, a logical and common synthetic route would involve a palladium-catalyzed cross-

coupling reaction, such as the Suzuki coupling.

Hypothetical Experimental Workflow: Suzuki Coupling
The following diagram illustrates a plausible workflow for the synthesis and purification of 3-(2-
formylphenyl)benzoic acid. This method involves the coupling of (2-formylphenyl)boronic

acid with 3-bromobenzoic acid.
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Caption: Hypothetical workflow for the synthesis of 3-(2-formylphenyl)benzoic acid.
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Methodology Details:

Reaction Setup: (2-formylphenyl)boronic acid, 3-bromobenzoic acid, a palladium catalyst,

and a base are combined in a suitable solvent system.

Coupling: The mixture is heated under an inert atmosphere until the reaction is complete, as

monitored by techniques like Thin Layer Chromatography (TLC).

Workup: The reaction mixture is cooled, and an aqueous workup is performed to remove

inorganic salts and the catalyst. This typically involves partitioning the mixture between an

organic solvent and water, followed by extraction.

Purification: The crude product is purified, commonly by silica gel column chromatography, to

isolate the pure 3-(2-formylphenyl)benzoic acid.

Characterization: The final product's identity and purity are confirmed using spectroscopic

methods such as NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeted Protein
Degradation
The primary application for 3-(2-formylphenyl)benzoic acid in drug development is as a

Protein Degrader Building Block.[3] This positions it as a crucial component in the synthesis of

Proteolysis-Targeting Chimeras (PROTACs).

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own

protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing

proteins.[7] This approach can target proteins previously considered "undruggable" by

traditional inhibitors.[7]

PROTACs are heterobifunctional molecules composed of three parts:[8][9]

A "warhead" ligand that binds to the target protein of interest (POI).

An E3 ligase-recruiting ligand.

A chemical linker that connects the two ligands.
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3-(2-formylphenyl)benzoic acid serves as a versatile scaffold or component within the linker

region of a PROTAC. The linker's structure, length, and rigidity are critical for the PROTAC's

efficacy, as it must orient the target protein and the E3 ligase correctly to form a productive

ternary complex for ubiquitination and subsequent degradation.[8][10]

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

1. Ternary Complex Formation
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3. Proteasomal Degradation
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Caption: The PROTAC mechanism: inducing proximity for targeted protein degradation.

Biological Activity and Signaling Pathways
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Currently, there is no specific published data on the biological activity or signaling pathway

modulation for 3-(2-formylphenyl)benzoic acid itself. Its role is primarily that of a synthetic

intermediate rather than a bioactive agent.

However, the broader class of benzoic acid derivatives is known to possess a wide range of

biological activities, and many are scaffolds for drugs targeting various pathways. Research on

related benzoic acid derivatives has shown activities including:

Anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.[11]

Anticancer properties by targeting pathways like the estrogen receptor α (ERα).[12][13]

Enzyme inhibition, for example, against acetylcholinesterase and carbonic anhydrases in the

context of Alzheimer's disease research.

Antagonism of receptors such as the P2Y₁₄ receptor, with potential applications in treating

inflammatory conditions like gout.[14]

The exploration of 3-(2-formylphenyl)benzoic acid's potential biological effects would require

its incorporation into a larger molecular design, such as a PROTAC, followed by systematic

screening and mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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